molecular formula C12H9Cl2N5 B2655182 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine CAS No. 213528-01-9

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine

Cat. No. B2655182
CAS RN: 213528-01-9
M. Wt: 294.14
InChI Key: FRXAPZNMESXULU-UHFFFAOYSA-N
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Description

“2,4-Dichlorobenzyl alcohol” is a medication used to treat a sore throat. It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It’s considered an active ingredient found in several marketed OTC products .


Molecular Structure Analysis

The molecular weight of “2,4-Dichlorobenzyl alcohol” is 177.02 g/mol . The molecular weight of “2,4-Dichlorobenzyl chloride” is 195.47 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichlorobenzyl alcohol” include a melting point of 55-58 °C (lit.) . For “2,4-Dichlorobenzyl chloride”, it has a boiling point of 248 °C (lit.) and a density of 1.407 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis and Chemical Properties : Studies have focused on the synthesis of 9H-purin-6-amines and their derivatives, exploring their chemical properties and reactions. For example, Roggen and Gundersen (2008) investigated the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with different substituents, observing variations in tautomer ratios and identifying tautomers using NMR methods (Roggen & Gundersen, 2008).

  • Biological Evaluation and Potential Therapeutic Applications : Research has also been conducted on the potential therapeutic applications of 9H-purin-6-amines. For instance, Dongwei Kang et al. (2013) designed and synthesized a series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives and evaluated their inhibition activity against acetylcholinesterase, which is relevant in the context of Alzheimer's disease (Dongwei Kang et al., 2013).

  • Antiproliferative and Antitumor Activities : Zhong-Zhen Zhou et al. (2017) designed two series of N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines, evaluating their antiproliferative activities against various human cancer cell lines. Some compounds displayed promising antitumor activities and moderate tubulin polymerization inhibitory activity (Zhong-Zhen Zhou et al., 2017).

  • Antimycobacterial and Antiprotozoal Activity : The study by H. Roggen et al. (2011) on 2-substituted agelasine analogs, including N-methoxy-9-methyl-9H-purin-6-amines, highlighted their antimycobacterial and antiprotozoal activities. The introduction of specific substituents was found to be advantageous for these activities (H. Roggen et al., 2011).

  • Aldose Reductase Inhibition for Diabetic Complications : Junkai Zhu et al. (2022) synthesized a series of 9H‐purin‐6‐amine derivatives as aldose reductase inhibitors, demonstrating their potential in treating diabetic complications. Some derivatives showed potent and selective inhibitory activities with submicromolar IC50 values (Junkai Zhu et al., 2022).

Mechanism of Action

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Safety and Hazards

“2,4-Dichlorobenzyl alcohol” is harmful if swallowed and causes serious eye irritation . “2,4-Dichlorobenzyl chloride” causes severe skin burns and eye damage .

properties

IUPAC Name

9-[(2,4-dichlorophenyl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5/c13-8-2-1-7(9(14)3-8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXAPZNMESXULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine

CAS RN

213528-01-9
Record name 9-[(2,4-dichlorophenyl)methyl]-9H-purin-6-amine
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